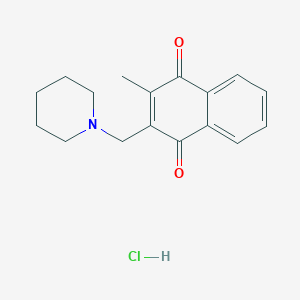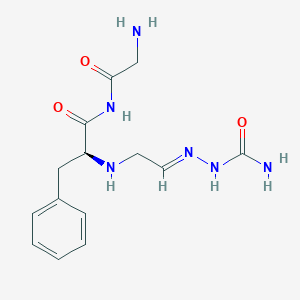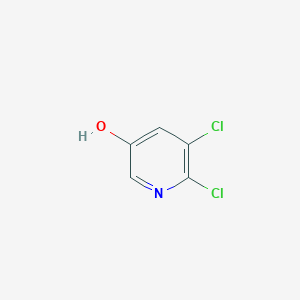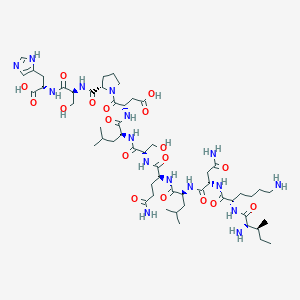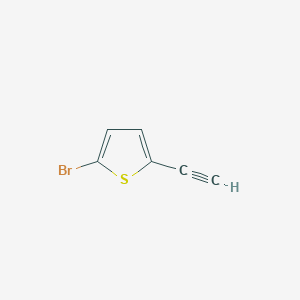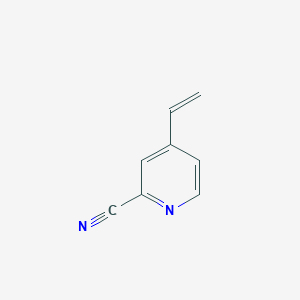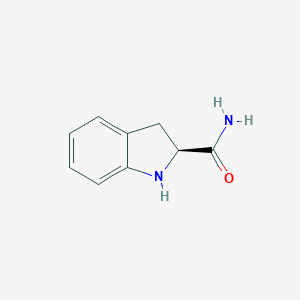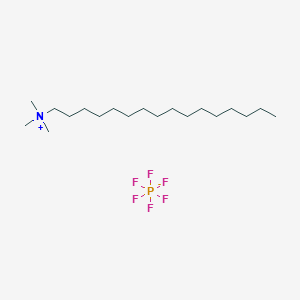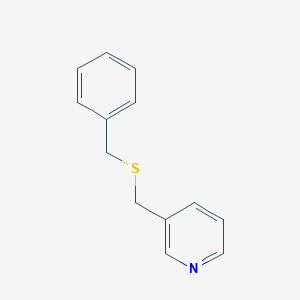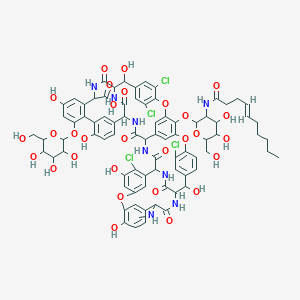
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid, also known as FMeChA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMeChA is a derivative of chroman, which is a heterocyclic organic compound. The chemical structure of FMeChA consists of a chroman ring with an amino group, a carboxylic acid group, and a fluorine atom attached to it.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is not well understood, but it is believed to inhibit the activity of enzymes and receptors involved in various biological processes. 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the HIV virus. The exact mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid in inhibiting these enzymes is still under investigation.
Efectos Bioquímicos Y Fisiológicos
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid inhibits the growth of cancer cells, viruses, and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for various applications. It is also stable under various conditions, making it suitable for long-term storage and transport. However, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not well understood, making it challenging to optimize its use in various applications.
Direcciones Futuras
Several future directions for 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid research can be identified. Firstly, the mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid needs to be further investigated to optimize its use in various applications. Secondly, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be further modified to improve its efficacy and reduce its toxicity. Thirdly, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be used as a building block for the synthesis of various materials with unique properties. Finally, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be investigated for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is a promising compound with potential applications in various fields. Its easy synthesis and purification, stability, and unique chemical structure make it suitable for various applications. Further research is needed to optimize its use in various applications and to explore its potential in other fields.
Métodos De Síntesis
The synthesis of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid involves the reaction of 4-hydroxy-6-fluoro-2-methylchroman-4-carboxylic acid with thionyl chloride and then with ammonia. The reaction yields 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid as a white crystalline powder with a purity of over 98%. The synthesis of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been optimized to produce high yields and purity, making it suitable for various applications.
Aplicaciones Científicas De Investigación
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been investigated for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses, making it a promising candidate for the development of new drugs. In material science, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been used as a starting material for the synthesis of various compounds with potential applications in drug discovery.
Propiedades
Número CAS |
103197-11-1 |
|---|---|
Nombre del producto |
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid |
Fórmula molecular |
C11H12FNO3 |
Peso molecular |
225.22 g/mol |
Nombre IUPAC |
4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H12FNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15) |
Clave InChI |
IFJLLYGZXTWBJC-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
SMILES canónico |
CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
Sinónimos |
4-AMINO-6-FLUORO-2-METHYLCHROMAN-4-CARBOXYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




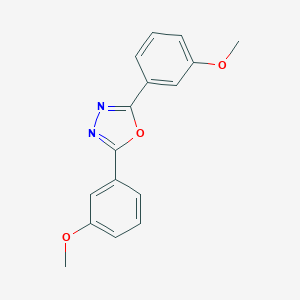
![1,2-Diazabenzo[a]cyclopropa[cd]pentalene, 1,2,2a,2b,6b,6c-hexahydro- (9CI)](/img/structure/B12072.png)
